Molecular Weight Advantage: The Unsubstituted Benzamide Is the Smallest Member of the 1-Methyl-4-(N-aroyl)-piperidinamide Series
N-(1-Methylpiperidin-4-yl)benzamide (MW 218.29 g/mol) is the lowest-molecular-weight member among the commonly procured 4-substituted benzamide analogs in this series [1]. The 4-fluoro analog (CAS 210643-93-9) has MW 236.29 g/mol (+18 Da, +8.3%), the 4-methoxy analog (CAS 682348-15-8) has MW 248.32 g/mol (+30 Da, +13.8%), and the 4-chloro analog (CAS 210643-92-8) has MW 252.74 g/mol (+34.4 Da, +15.8%) [2]. In CNS drug design, every 10 Da increase in MW is associated with a measurable reduction in the probability of achieving brain penetration, as reflected in CNS MPO scoring algorithms [3]. The unsubstituted benzamide thus offers the most favorable MW starting point for CNS-oriented medicinal chemistry campaigns.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 218.29 g/mol (C13H18N2O) |
| Comparator Or Baseline | 4-fluoro: 236.29 g/mol; 4-methoxy: 248.32 g/mol; 4-chloro: 252.74 g/mol |
| Quantified Difference | Target is 18.0–34.4 g/mol (8.3–15.8%) lighter than the three closest substituted analogs |
| Conditions | Computed values from PubChem and vendor databases using standard molecular formula calculations |
Why This Matters
For CNS-targeted programs and fragment-based screening libraries, the lower MW of the unsubstituted benzamide provides a superior starting point for subsequent optimization without exceeding MW thresholds associated with poor brain penetration.
- [1] PubChem. N-(1-methylpiperidin-4-yl)benzamide. Computed Properties: Molecular Weight 218.29 g/mol. CID 1245148. https://pubchem.ncbi.nlm.nih.gov/compound/1141-58-8 View Source
- [2] PubChem. 4-Methoxy-N-(1-methylpiperidin-4-yl)benzamide (CAS 682348-15-8). Molecular Weight 248.32 g/mol. https://pubchem.ncbi.nlm.nih.gov/compound/682348-15-8 View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010;1(6):435-449. doi:10.1021/cn100008c. View Source
